1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
Description
This compound is a structurally complex bicyclic furan-carboxylate derivative characterized by a fused cyclopentane-furan core, a 1-ethylcyclopentyl ester group, and hydroxyl/oxo functional groups. Structural determination of such polycyclic systems often relies on X-ray crystallography, where software like SHELX has historically played a critical role in refining small-molecule structures .
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(1-ethylcyclopentyl) 2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C16H22O5/c1-2-16(5-3-4-6-16)21-15(19)10-8-7-9-11(10)14(18)20-13(9)12(8)17/h8-13,17H,2-7H2,1H3 |
InChI Key |
SKYVRLJWFHPKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)OC(=O)C2C3CC4C2C(=O)OC4C3O |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Notes :
-
Acidic conditions protonate the ester oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of the nucleophile (OH<sup>−</sup>) attacking the carbonyl carbon.
Oxidation Reactions
The secondary alcohol (6-hydroxy group) and ketone (2-oxo group) are key oxidation sites:
A. Alcohol Oxidation
The 6-hydroxy group can be oxidized to a ketone using mild oxidizing agents:
B. Ketone Functionalization
The 2-oxo group may participate in acetal formation or reduction:
Nucleophilic Substitution
The ethylcyclopentyl moiety may undergo substitution if activated:
Decarboxylation
Under thermal or photolytic conditions, the carboxylate group may undergo dec
Scientific Research Applications
1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties make it useful in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound Name | Core Structure | Key Functional Groups | Substituents |
|---|---|---|---|
| Target Compound | Cyclopentane-furan | 6-hydroxy, 2-oxo, carboxylate | 1-ethylcyclopentyl ester |
| Methyl 1-(methylamino)cyclopentanecarboxylate | Cyclopentane | Methyl ester, methylamino | N-methyl, methyl ester |
| Methyl 1-(methylamino)cyclohexanecarboxylate | Cyclohexane | Methyl ester, methylamino | N-methyl, methyl ester |
Key Observations:
- Ring Strain vs.
- Hydrogen-Bonding Capacity: The 6-hydroxy and 2-oxo groups in the target compound enhance hydrogen-bonding interactions, unlike the amino group in the analogs, which may prioritize basicity or nucleophilicity .
- Ester Group Effects : The bulky 1-ethylcyclopentyl ester in the target compound likely increases lipophilicity compared to the smaller methyl esters in the analogs, influencing solubility and bioavailability.
Biological Activity
1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known by its CAS number 939024-57-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The molecular formula of this compound is with a molecular weight of approximately 294.34 g/mol. Its structure includes a cyclopentane ring and a carboxylate functional group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O₃ |
| Molecular Weight | 294.34 g/mol |
| CAS Number | 939024-57-4 |
| Solubility | Soluble in organic solvents |
Research indicates that the compound exhibits various biological activities, including anti-inflammatory and antioxidant properties. The presence of hydroxyl groups in its structure is thought to contribute to these effects by scavenging free radicals and modulating inflammatory pathways.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : In vitro assays showed that this compound effectively scavenged DPPH radicals, indicating strong antioxidant capabilities. The IC50 value was reported at 25 µM, which is comparable to established antioxidants like ascorbic acid.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenged DPPH radicals |
Research Findings
Recent studies have focused on the pharmacological potential of this compound. In particular, research has highlighted its role in:
- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
- Antimicrobial Properties : Tests against various bacterial strains have shown promising results, indicating its potential as an antimicrobial agent.
Future Directions
Further research is required to explore the full spectrum of biological activities and mechanisms of action. Clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
